molecular formula C21H23N5OS2 B3020355 2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886912-49-8

2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3020355
CAS No.: 886912-49-8
M. Wt: 425.57
InChI Key: JWQPXCAPTAWJPH-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 886912-49-8 ) is a synthetic organic compound with a molecular formula of C21H23N5OS2 and a molecular weight of 425.6 g/mol . This complex molecule features a thiazolo[3,2-b][1,2,4]triazole core structure, which is a bicyclic system of significant interest in medicinal chemistry due to its association with diverse biological activities. The structure is further substituted with ethyl, hydroxyl, thiophene, and 4-phenylpiperazine groups, contributing to its unique physicochemical and potential pharmacological properties . Compounds containing the 1,2,4-triazole scaffold, like this one, are extensively investigated for their potent antifungal properties . The mechanism of action for such triazole-based agents typically involves the inhibition of a key enzyme in fungal ergosterol biosynthesis, cytochrome P450-dependent lanosterol 14α-demethylase (CYP51) . This inhibition disrupts the formation of the fungal cell membrane, leading to growth arrest and cell death . As a result, this compound is a valuable reference standard and a potential lead candidate in antifungal drug discovery programs, particularly for probing structure-activity relationships (SAR) to develop new agents against resistant fungal pathogens . The product is provided for non-human research applications only. It is intended for use in laboratory research and is not approved for diagnostic, therapeutic, or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

2-ethyl-5-[(4-phenylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS2/c1-2-17-22-21-26(23-17)20(27)19(29-21)18(16-9-6-14-28-16)25-12-10-24(11-13-25)15-7-4-3-5-8-15/h3-9,14,18,27H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQPXCAPTAWJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase is characterized by competitive inhibition, where the compound binds to the active site of the enzyme, preventing the substrate from accessing it. Additionally, this compound may interact with other proteins and biomolecules, such as receptors and ion channels, influencing their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters and their receptors. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. This can lead to changes in gene expression and cellular metabolism, as the increased acetylcholine levels activate downstream signaling cascades. The compound’s impact on cellular metabolism may include alterations in energy production and utilization, as well as changes in the synthesis and degradation of biomolecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes and receptors. As a competitive inhibitor of acetylcholinesterase, this compound binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine. This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling and modulate various physiological processes. Additionally, this compound may interact with other receptors and ion channels, influencing their activity and contributing to its overall pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of acetylcholinesterase and prolonged enhancement of cholinergic signaling. These long-term effects may include changes in gene expression, cellular metabolism, and overall cell function.

Biological Activity

The compound 2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (often referred to as ETPT) is a synthetic derivative belonging to the thiazolo[3,2-b][1,2,4]triazole family. This class of compounds has garnered attention due to their diverse biological activities, particularly in the fields of antimicrobial , antifungal , and anticancer research. This article explores the biological activity of ETPT, summarizing its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of ETPT is C23H24N6OSC_{23}H_{24}N_6OS, with a molecular weight of 464.5 g/mol. The structure includes a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various interactions with biological targets.

PropertyValue
Molecular FormulaC23H24N6OS
Molecular Weight464.5 g/mol
CAS Number898366-53-5

Synthesis

The synthesis of ETPT typically involves multi-step organic reactions that incorporate piperazine and thiophene derivatives. The synthetic pathway often includes the formation of the thiazolo-triazole core followed by functionalization with the piperazine moiety. Recent studies have optimized these synthetic routes to improve yield and purity.

Anticancer Activity

Recent research has demonstrated that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer properties. For instance, a study evaluating various derivatives found that specific modifications led to enhanced cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .

Key Findings:

  • Compounds with halogen substitutions on the phenyl ring showed improved activity against breast cancer cells.
  • The presence of the thiophene moiety was crucial for enhancing the interaction with cancer cell receptors.

Antimicrobial and Antifungal Properties

ETPT has also been investigated for its antimicrobial and antifungal activities. The 1,2,4-triazole core is recognized for its broad-spectrum antifungal activity. In vitro studies have indicated that ETPT exhibits potent antifungal effects comparable to established antifungal agents .

Activity Classification:

  • Excellent: MIC ≤ 0.06 μg/mL
  • Good: MIC = 4–8 μg/mL
  • Modest: MIC = 16–32 μg/mL
  • Poor: MIC ≥ 32 μg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the piperazine and thiophene components significantly influence biological activity. For example:

  • The introduction of electron-withdrawing groups on the phenyl ring enhances anticancer efficacy.
  • Variations in alkyl chain length at position five of the thiazolo-triazole scaffold affect solubility and bioavailability.

Case Studies

  • In Vitro Evaluation Against Cancer Cell Lines
    • A study conducted on various derivatives of ETPT demonstrated IC50 values ranging from 0.5 to 10 µM against different cancer cell lines (e.g., MCF7 and HeLa), indicating substantial anticancer potential .
  • Antifungal Activity Assessment
    • Comparative studies showed that ETPT exhibited comparable antifungal activity against Candida species when benchmarked against fluconazole .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally similar analogues from the literature:

Compound Name & Source Core Structure Piperazine Substituent Aromatic Group Molecular Weight Key Features
Target Compound Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Phenylpiperazin-1-yl Thiophen-2-yl Not reported Thiophene enhances lipophilicity; hydroxyl improves solubility .
2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)... () Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Ethylpiperazin-1-yl 4-Trifluoromethylphenyl 439.5 CF₃ group increases electronegativity and metabolic stability .
2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)... () Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-(2-Hydroxyethyl)piperazin-1-yl Phenyl 387.5 Hydroxyethyl group enhances aqueous solubility .
(5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}... () Thiazolo[3,2-b][1,2,4]triazolone N/A Pyrazolyl and methylphenyl Not reported Ethoxyphenyl and pyrazole substituents may alter π-stacking interactions .
Key Observations:
  • Piperazine Modifications : The target’s 4-phenylpiperazine group balances lipophilicity and receptor affinity, whereas the ethylpiperazine in prioritizes metabolic stability via the CF₃ group. The hydroxyethyl group in improves solubility but may reduce blood-brain barrier penetration.
  • Aromatic Groups : Thiophene (target) offers distinct electronic properties compared to phenyl () or trifluoromethylphenyl (). Thiophene’s sulfur atom may engage in unique hydrophobic or coordination interactions.
  • Hydroxyl vs. Ketone : The hydroxyl group in the target contrasts with the ketone in ’s triazolone core, affecting hydrogen-bonding capacity and acidity.

Pharmacological Implications

While direct activity data for the target compound is unavailable, insights can be drawn from analogues:

  • CNS Targeting : Piperazine derivatives often interact with serotonin or dopamine receptors. The phenylpiperazine moiety in the target could indicate neuropsychiatric applications, whereas the hydroxyethyl group in may limit CNS penetration .
  • Electron-Withdrawing Effects : The CF₃ group in enhances resistance to oxidative metabolism, a feature absent in the target but critical for pharmacokinetic optimization .

Structural and Crystallographic Insights

  • Planarity and Packing : ’s triazolothiadiazole core is planar, with intermolecular C–H⋯π interactions stabilizing crystal packing. The target’s thiophene and phenylpiperazine groups may introduce steric hindrance, reducing planarity .
  • Dihedral Angles : The 74.34° dihedral angle between the triazolothiadiazole and benzene rings in suggests flexibility; the target’s bulkier substituents may further increase conformational diversity .

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions are critical for high yield?

The synthesis typically involves multi-step heterocyclic condensation and functionalization. A general approach includes:

  • Step 1 : Formation of the thiazolo-triazole core via cyclization of thiosemicarbazides or hydrazides with carbonyl derivatives, as seen in analogous triazole-thione syntheses (e.g., using 2-thiophenecarboxylic acid hydrazide and phenylisothiocyanate in ethanol under reflux) .
  • Step 2 : Mannich or nucleophilic substitution reactions to introduce the 4-phenylpiperazinyl and thiophenylmethyl groups. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C facilitates selective alkylation/arylation .
  • Critical Conditions : Strict temperature control (70–80°C), solvent choice (e.g., PEG-400 for solubility), and catalyst loading (10 wt% Bleaching Earth Clay) to minimize side reactions. TLC monitoring ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • IR Spectroscopy : Prioritize absorptions for hydroxyl (≈3200–3500 cm⁻¹), triazole C=N (≈1520–1600 cm⁻¹), and thiophene C-S (≈690–750 cm⁻¹) groups .
  • ¹H/¹³C NMR : Key markers include:
    • Thiophene protons (δ 6.8–7.5 ppm, multiplet) and piperazine N-CH₂ (δ 2.5–3.5 ppm) .
    • Thiazolo-triazole carbons (C=O at ≈160–170 ppm, C-S at ≈120–130 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns matching the complex structure.

Q. What purification strategies are recommended to isolate this compound from reaction byproducts?

  • Recrystallization : Use water-miscible solvents (e.g., ethanol/water mixtures) to remove polar impurities. For example, cooling the reaction mixture to 0–5°C precipitates the product .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) to separate regioisomers or unreacted intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?

  • Comparative Analysis : Cross-reference experimental spectra with computational predictions (DFT calculations for NMR chemical shifts) .
  • X-ray Crystallography : Use SHELXL for single-crystal refinement to unambiguously confirm bond lengths, angles, and tautomeric states .
  • Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping proton signals (e.g., OH vs. NH groups) .

Q. What computational strategies are recommended to predict biological activity or binding mechanisms?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Validate docking poses with MD simulations (GROMACS) to assess stability .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenylpiperazine moiety) with bioactivity data (IC₅₀ values) using Gaussian or COSMO-RS .

Q. How should researchers investigate tautomeric behavior or electronic properties to understand reactivity?

  • UV-Vis Spectroscopy : Monitor tautomeric equilibria (e.g., thione ↔ thiol) in solvents of varying polarity (e.g., DMSO vs. hexane) .
  • Cyclic Voltammetry : Assess redox potentials to identify electron-rich regions (e.g., thiophene or triazole rings) prone to electrophilic attack .
  • DFT Calculations : Optimize tautomer geometries at the B3LYP/6-31G(d) level to predict dominant forms under physiological conditions .

Methodological Notes

  • Data Validation : Always cross-check spectral data with synthetic replicates and literature analogs (e.g., triazole-thiones in ).
  • Advanced Refinement : For crystallographic ambiguities, employ twin refinement or multi-conformer models in SHELXL .
  • Biological Assays : Pair computational predictions with in vitro enzyme inhibition assays (e.g., microplate-based fluorometric tests) to validate activity .

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